Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
CAS No.:
Cat. No.: VC18647509
Molecular Formula: C13H13BrN2O4
Molecular Weight: 341.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BrN2O4 |
|---|---|
| Molecular Weight | 341.16 g/mol |
| IUPAC Name | diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C13H13BrN2O4/c1-3-19-12(17)9-10(13(18)20-4-2)15-16-7-5-6-8(14)11(9)16/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | IADNWSXNKBVMJP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)Br |
Introduction
Structural and Physicochemical Properties
The molecular architecture of diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate comprises a fused bicyclic system: a pyrazole ring condensed with a pyridine ring. The bromine atom at the 4-position and the ethyl ester groups at the 2- and 3-positions dictate its reactivity and physicochemical behavior.
Molecular Characteristics
Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrN₂O₄ |
| Molecular Weight | 341.16 g/mol |
| IUPAC Name | Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
| Canonical SMILES | CCOC(=O)C1=C2C(=CC=CN2C(=C1Br)C(=O)OCC)N |
| InChI Key | IADNWSXNKBVMJP-UHFFFAOYSA-N |
The compound’s bromine atom enhances electrophilic substitution reactivity, while the ester groups facilitate hydrolysis or transesterification.
Synthetic Pathways and Modifications
The synthesis of diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves multistep reactions, often starting from simpler heterocyclic precursors. While detailed protocols are proprietary, analogous routes for related compounds suggest plausible methodologies .
Core Heterocycle Formation
Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclocondensation reactions. For example, 3-aminopyrazole can react with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) under basic conditions to form the pyrazolo[1,5-a]pyridine scaffold . Subsequent bromination using reagents like N-bromosuccinimide (NBS) introduces the bromine substituent at the 4-position.
Esterification and Functionalization
The dicarboxylate groups are introduced via esterification of carboxylic acid intermediates. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) may activate carboxylic acids for reaction with ethanol, yielding the diethyl esters . Cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site enable further functionalization, expanding the compound’s utility in drug discovery.
Applications in Pharmaceutical and Agrochemical Research
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate’s reactivity profile positions it as a key intermediate in developing bioactive molecules.
Drug Discovery
| Supplier | Purity | Packaging Options |
|---|---|---|
| Calpaclab | ≥97% | 1g, 5g, 10g |
| Activate Scientific | ≥98% | 5g, 25g, 100g |
| Parchem | ≥97% | 10g, 50g, 250g |
Future Directions and Research Opportunities
While diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is well-established in synthesis, unexplored areas include:
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Green Chemistry Approaches: Developing solvent-free or catalytic methods to reduce waste.
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Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for targeted cancer therapies.
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Polymer Chemistry: Incorporating the heterocycle into functional materials for electronic or photonic applications.
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